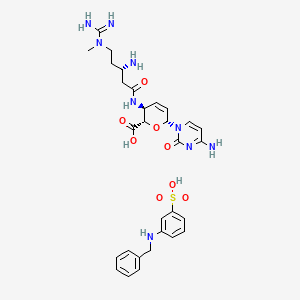
Blasticidin S, (benzylamino)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Blasticidin S, (benzylamino)benzenesulfonate, is a derivative of blasticidin S, an antibiotic originally discovered by Japanese researchers in the 1950s. It is widely used in biological research for selecting and maintaining genetically manipulated cells. Blasticidin S is a nucleoside analogue antibiotic that disrupts protein translation in both prokaryotic and eukaryotic cells .
Vorbereitungsmethoden
Blasticidin S, (benzylamino)benzenesulfonate, is synthesized through a series of chemical reactions. The preparation involves the coupling of blasticidin S with benzylamine and benzenesulfonate. The synthetic route typically includes the following steps:
Activation of Blasticidin S: Blasticidin S is activated using a suitable reagent to form an intermediate.
Coupling Reaction: The activated blasticidin S is then reacted with benzylamine and benzenesulfonate under controlled conditions to form the desired compound.
Purification: The product is purified using chromatographic techniques to obtain the final compound with high purity.
Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality.
Analyse Chemischer Reaktionen
Blasticidin S, (benzylamino)benzenesulfonate, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Blasticidin S, (benzylamino)benzenesulfonate, has a wide range of scientific research applications, including:
Biology: It is used as a selective agent in cell culture to maintain genetically manipulated cells that express blasticidin resistance genes.
Medicine: The compound is studied for its potential therapeutic applications, particularly in targeting specific pathogens and diseases.
Chemistry: It is used in various chemical reactions and studies to understand its reactivity and properties.
Wirkmechanismus
Blasticidin S, (benzylamino)benzenesulfonate, exerts its effects by inhibiting protein translation. It binds to the peptidyl transferase center of the ribosome, preventing the termination step of translation and peptide bond formation. This inhibition disrupts protein synthesis, leading to the death of the targeted cells. The compound is competitive with puromycin, suggesting a highly similar binding site .
Vergleich Mit ähnlichen Verbindungen
Blasticidin S, (benzylamino)benzenesulfonate, is unique in its low phytotoxicity to plants while maintaining high efficacy in disease control. Similar compounds include:
Puromycin: An antibiotic that also inhibits protein synthesis by targeting the ribosome.
Gougerotin: Another nucleoside antibiotic with a similar mechanism of action but different structural features.
Polyoxins: Used in agriculture for their antifungal properties, similar to blasticidin S.
This compound, stands out due to its specific application in both biological research and agriculture, offering a balance between efficacy and safety .
Eigenschaften
CAS-Nummer |
38162-93-5 |
|---|---|
Molekularformel |
C30H39N9O8S |
Molekulargewicht |
685.8 g/mol |
IUPAC-Name |
(2S,3S,6R)-3-[[(3S)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid;3-(benzylamino)benzenesulfonic acid |
InChI |
InChI=1S/C17H26N8O5.C13H13NO3S/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29;15-18(16,17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29);1-9,14H,10H2,(H,15,16,17)/t9-,10-,13+,14-;/m0./s1 |
InChI-Schlüssel |
GJIFYFLPKNBKJE-NMQKUDMSSA-N |
Isomerische SMILES |
CN(CC[C@@H](CC(=O)N[C@H]1C=C[C@@H](O[C@@H]1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.C1=CC=C(C=C1)CNC2=CC(=CC=C2)S(=O)(=O)O |
Kanonische SMILES |
CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.C1=CC=C(C=C1)CNC2=CC(=CC=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




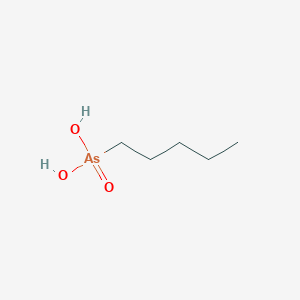
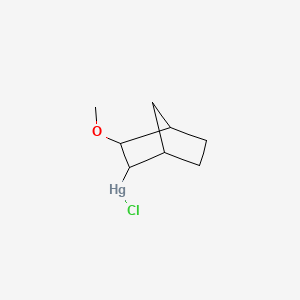
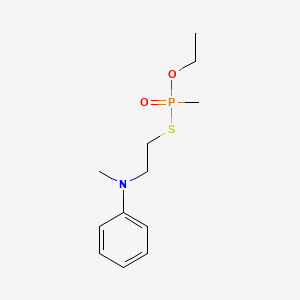

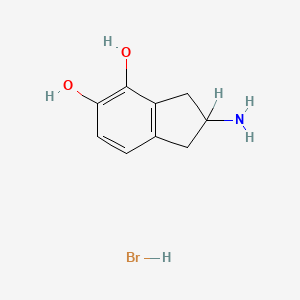
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)
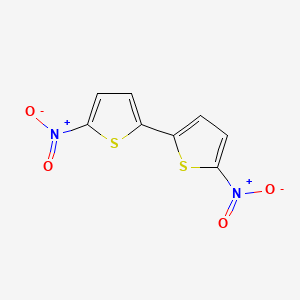
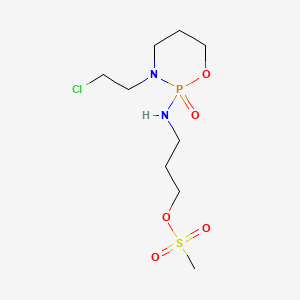
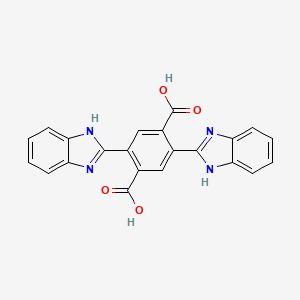
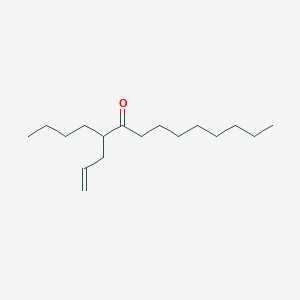
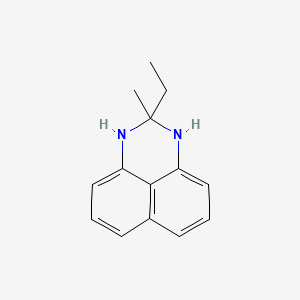
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)
